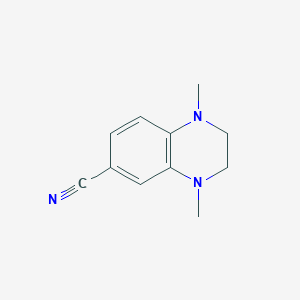

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

CAS No.: 857283-87-5

Cat. No.: VC3866623

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857283-87-5 |

|---|---|

| Molecular Formula | C11H13N3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | 1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile |

| Standard InChI | InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3 |

| Standard InChI Key | NBANRNWRIHAGBJ-UHFFFAOYSA-N |

| SMILES | CN1CCN(C2=C1C=CC(=C2)C#N)C |

| Canonical SMILES | CN1CCN(C2=C1C=CC(=C2)C#N)C |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s core consists of a partially saturated quinoxaline ring system, where the 1- and 4-positions are substituted with methyl groups, and the 6-position bears a nitrile functional group. The tetrahydroquinoxaline scaffold introduces a degree of conformational flexibility, while the cyano group enhances electrophilicity, making it reactive toward nucleophilic agents .

IUPAC Name:

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

SMILES:

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is limited, analogs such as 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS: 2427-06-7) exhibit planar aromatic regions and non-planar saturated regions, as confirmed by X-ray diffraction . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the methyl groups (δ ~2.5–3.0 ppm) and the cyano carbon (δ ~110–120 ppm in NMR) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the following steps:

-

Cyclization: Formation of the tetrahydroquinoxaline core via condensation of o-phenylenediamine derivatives with ketones or aldehydes. For example, reacting 1,2-diaminobenzene with acetone under acidic conditions yields the dimethyl-substituted tetrahydroquinoxaline .

-

Nitrilation: Introduction of the cyano group at the 6-position via electrophilic substitution or metal-catalyzed cyanation. A common method involves treating the intermediate with cyanogen bromide () in the presence of a Lewis acid catalyst .

Example Reaction:

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (typically >80%) and purity (>97%). Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Physical and Chemical Properties

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 187.24 g/mol | |

| Melting Point | 80 °C | |

| Boiling Point | 355 °C | |

| Density | 1.18 g/cm³ (estimated) | |

| Solubility | Slightly soluble in water; soluble in ethanol, DMSO |

Reactivity

-

Nitrile Group: Participates in hydrolysis to form amides () or carboxylic acids () under acidic/basic conditions.

-

Methyl Groups: Undergo oxidation to carboxyl groups under strong oxidizing agents (e.g., ) .

-

Aromatic Ring: Susceptible to electrophilic substitution (e.g., nitration, sulfonation) at the 5- and 7-positions .

Applications in Pharmaceutical and Organic Chemistry

Synthetic Intermediate

The compound serves as a precursor for:

-

Heterocyclic Expansion: Reaction with hydrazine yields pyrazolo[3,4-b]quinoxaline derivatives, which are explored as kinase inhibitors .

-

Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl halides forms biaryl structures, useful in materials science .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear protective gloves |

| H319: Eye irritation | Use eye protection |

| H335: Respiratory irritation | Use in well-ventilated areas |

Comparison with Related Compounds

| Compound | Structural Differences | Key Properties |

|---|---|---|

| 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline | Lacks cyano group | Lower reactivity; MP: 62 °C |

| 6-Cyanoquinoxaline | Fully aromatic ring | Higher thermal stability |

The addition of the cyano group in 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile significantly alters its electronic profile, enhancing its suitability for electrophilic reactions compared to non-cyano analogs .

Recent Research and Future Directions

Recent studies highlight the potential of quinoxaline nitriles in:

-

Anticancer Agents: Modulation of apoptosis pathways in vitro .

-

Organic Light-Emitting Diodes (OLEDs): As electron-transport materials due to high electron affinity .

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume